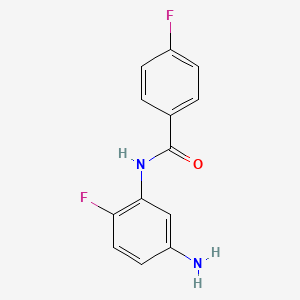

N-(5-Amino-2-fluorophenyl)-4-fluorobenzamide

CAS No.: 926214-61-1

Cat. No.: VC2466723

Molecular Formula: C13H10F2N2O

Molecular Weight: 248.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 926214-61-1 |

|---|---|

| Molecular Formula | C13H10F2N2O |

| Molecular Weight | 248.23 g/mol |

| IUPAC Name | N-(5-amino-2-fluorophenyl)-4-fluorobenzamide |

| Standard InChI | InChI=1S/C13H10F2N2O/c14-9-3-1-8(2-4-9)13(18)17-12-7-10(16)5-6-11(12)15/h1-7H,16H2,(H,17,18) |

| Standard InChI Key | SNFIOWCWKFJBCF-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)N)F)F |

| Canonical SMILES | C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)N)F)F |

Introduction

N-(5-Amino-2-fluorophenyl)-4-fluorobenzamide is a chemical compound that belongs to the class of aromatic amides. It is characterized by its unique structure, which includes an amide group and two fluorine atoms attached to aromatic rings. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.

Key Features:

-

Molecular Formula: CHFNO

-

Molecular Weight: Approximately 248.23 g/mol

-

CAS No.: 926214-61-1

Synthesis of N-(5-Amino-2-fluorophenyl)-4-fluorobenzamide

The synthesis of this compound typically involves several key steps, often starting with derivatives of fluorobenzene. One common method involves the use of 2-fluoro-4-nitrotoluene in a reaction with hydrogen gas under controlled conditions to introduce the necessary functional groups.

Synthesis Steps:

-

Starting Materials: Derivatives of fluorobenzene, such as 2-fluoro-4-nitrotoluene.

-

Reaction Conditions: Hydrogenation under atmospheric pressure and room temperature for approximately 12 to 20 hours.

-

Purification Methods: Recrystallization or column chromatography.

Reactivity:

-

Oxidation: Possible using oxidizing agents like potassium permanganate or hydrogen peroxide.

-

Reduction: May involve catalytic hydrogenation using palladium on carbon.

Biological Activity and Applications

The compound's mechanism of action in biological systems involves interactions with specific enzymes or receptors. Its unique structure positions it as a valuable compound in medicinal chemistry, particularly for developing anti-inflammatory agents by inhibiting cyclooxygenase enzymes.

Biological Applications:

-

Anti-inflammatory Potential: Due to its ability to inhibit cyclooxygenase enzymes.

-

Pharmaceutical Development: Useful in the development of drugs targeting specific biological pathways.

Stability and Handling

N-(5-Amino-2-fluorophenyl)-4-fluorobenzamide is generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Handling Considerations:

-

Storage Conditions: Avoid extreme temperatures and pH levels.

-

Safety Precautions: Wear protective gear to avoid skin and eye irritation.

Future Research Directions:

-

Pharmaceutical Applications: Further studies on its anti-inflammatory properties.

-

Chemical Modifications: Exploring modifications to enhance its biological activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume